Thiocarbohydrazide
Overview
Description
Thiocarbohydrazide, also known as hydrazinecarbothiohydrazide, is a chemical compound with the formula CH6N4S. It is a toxic compound synthesized by the reaction of carbon disulfide with hydrazine. This compound is primarily used in electron microscopy for the specific staining of carbohydrates, producing electron-opaque deposits for ultra-structural analysis .
Mechanism of Action
Target of Action
Thiocarbohydrazide (TCH) has been found to target human DNA topoisomerase IIα , a crucial enzyme involved in DNA replication and transcription . This enzyme plays a significant role in maintaining the topological states of DNA, thus regulating the overwinding or underwinding of DNA during the cell cycle .
Mode of Action
TCH interacts with its target, human DNA topoisomerase IIα, acting as a catalytic inhibitor . It binds to the ATP-binding site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
The interaction of TCH with human DNA topoisomerase IIα leads to an impairment of DNA replication . This interaction occurs via a reactive oxygen species (ROS)-independent pathway . The inhibition of DNA replication is a critical step in controlling the rapid, uncontrolled cell proliferation characteristic of cancer .
Pharmacokinetics
The compound’s ability to inhibit human dna topoisomerase iiα suggests that it may have sufficient bioavailability to exert its effects .
Result of Action
The primary result of TCH’s action is the induction of cell death in cancer cells . Specifically, TCH has shown promising activity against leukemia and breast cancer cells . The compound’s ability to inhibit DNA replication leads to the death of these rapidly proliferating cells .
Action Environment
The rate of oxidation of tch has been found to slightly decrease with an increase in the ionic strength of the medium . This suggests that the compound’s activity may be influenced by the ionic environment in which it is present .
Biochemical Analysis
Biochemical Properties
Thiocarbohydrazide has been found to interact with various biomolecules. For instance, it has been used in the synthesis of β-isatin aldehyde- N, N ′-thiocarbohydrazone, bis-β-isatin thiocarbohydrazones, and bis-β-isatin carbohydrazones . These compounds have shown potential biological activity, including moderate antiviral activity .
Cellular Effects
This compound has shown promising activity against leukemia and breast cancer cells . It appears to impair DNA replication via the ROS-independent pathway .
Molecular Mechanism
It has been suggested that this compound may act as a catalytic inhibitor and does not intercalate the DNA molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocarbohydrazide is synthesized by reacting carbon disulfide with hydrazine. The reaction involves the formation of hydrazinium dithiocarbazinate, which is then heated under reflux conditions to yield this compound. The reaction mixture is cooled to precipitate the this compound, which is then separated from the reaction liquor .
Industrial Production Methods: In industrial settings, this compound is produced using a two-step reaction system. Carbon disulfide reacts with hydrazine hydrate at a lower temperature under the action of a catalyst to form hydrazinium dithiocarbazinate. This intermediate is then heated, releasing hydrogen sulfide gas and yielding solid this compound upon cooling .
Chemical Reactions Analysis
Types of Reactions: Thiocarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form complexes with transition metals due to the presence of nitrogen and sulfur atoms in its structure .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form sulfate, which is estimated gravimetrically as barium sulfate.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: this compound reacts with aldehydes and ketones to form thiocarbohydrazones, which can be further modified.
Major Products: The major products formed from these reactions include thiocarbohydrazones, which are synthesized by the condensation of this compound with aldehydes or ketones .
Scientific Research Applications
Thiocarbohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Carbohydrazide: Used in similar applications but lacks the sulfur atom present in thiocarbohydrazide.
Thiosemicarbazide: Another hydrazine derivative with similar properties but different structural characteristics.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,3-diaminothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4S/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTFFORYSFGNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(NN)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N4S | |
Record name | THIOCARBAZIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027461 | |
Record name | Thiocarbazide | |
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Molecular Weight |
106.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiocarbazide appears as crystalline needles and plates. Used in electron microscopy to produce electron-opaque deposits for ultra structural analysis. (EPA, 1998), Solid; [CAMEO] White powder; [Alfa Aesar MSDS] | |
Record name | THIOCARBAZIDE | |
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Record name | 1,3-Diamino-2-thiourea | |
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CAS No. |
2231-57-4 | |
Record name | THIOCARBAZIDE | |
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Record name | Thiocarbohydrazide | |
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Record name | 1,3-Diamino-2-thiourea | |
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Record name | Thiocarbohydrazide | |
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Record name | Carbonothioic dihydrazide | |
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Record name | Thiocarbazide | |
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Record name | Thiocarbonohydrazide | |
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Record name | THIOCARBOHYDRAZIDE | |
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Record name | 1,3-DIAMINO-2-THIOUREA | |
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Melting Point |
338 °F Decomposes (EPA, 1998) | |
Record name | THIOCARBAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5208 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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